Benzo[f]pyrimido[5,4-h]quinazoline
Description
Structure
2D Structure
Properties
CAS No. |
61959-58-8 |
|---|---|
Molecular Formula |
C14H8N4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3,5,16,18-tetrazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene |
InChI |
InChI=1S/C14H8N4/c1-2-4-10-9(3-1)11-5-15-7-17-13(11)14-12(10)6-16-8-18-14/h1-8H |
InChI Key |
UTHHDULBCRLACV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=CN=C3C4=NC=NC=C24 |
Origin of Product |
United States |
Synthetic Methodologies for Benzo F Pyrimido 5,4 H Quinazoline and Analogues
Classical and Modern Approaches to the Benzo[f]pyrimido[5,4-h]quinazoline Core
The construction of the this compound skeleton relies on the strategic formation of its constituent quinazoline (B50416) and pyrimidine (B1678525) rings. Both time-honored and contemporary synthetic routes are employed, often involving the sequential or one-pot assembly of precursor molecules.
Cyclocondensation reactions represent a fundamental strategy for building heterocyclic rings. In this approach, a molecule containing two reactive functional groups reacts with another molecule (or intramolecularly) to form a cyclic product with the elimination of a small molecule like water or ammonia.
A classical and effective method for constructing the 2-thioxo-quinazoline core, a key structural element within some this compound analogues, involves the reaction of 2-aminobenzophenone (B122507) derivatives with a thiourea (B124793) source. An efficient, solvent-free, and catalyst-free thermal method has been developed for the reaction between o-aminobenzophenone and various aryl isothiocyanates. rsc.org This reaction proceeds via the initial formation of a thiourea intermediate, which then undergoes an intramolecular cyclocondensation.
The amino group of the o-aminobenzophenone attacks the electrophilic carbon of the isothiocyanate to form an N,N'-disubstituted thiourea derivative. Under thermal conditions, the nitrogen atom of this newly formed thiourea attacks the carbonyl carbon of the benzophenone (B1666685) moiety, leading to a cyclized intermediate. This intermediate, a 4-hydroxy-4-phenylquinazolin-2-thione, is often stable and can be isolated in high yields. rsc.org Extending this methodology to o-aminoacetophenone under similar conditions results in a subsequent dehydration reaction to yield a 4-methylenequinazoline-thione. rsc.org The use of thiourea itself, rather than an isothiocyanate, can also be employed to yield related quinazoline-2-thiones, which are valuable precursors for further elaboration into fused polycyclic systems. researchgate.net
Modern synthetic approaches leverage highly activated precursors to drive the formation of complex heterocyclic systems. A notable example is the synthesis of fluorinated pyrimido[5,4-h]quinazolines. researchgate.net This method likely involves a tandem condensation sequence starting with a poly-fluorinated aromatic compound like tetrafluoroterephthalonitrile (B158556) and a suitable nucleophile such as a benzamidine (B55565) hydrochloride derivative.
In this process, the highly electrophilic carbon atoms of the tetrafluoroterephthalonitrile, activated by the electron-withdrawing fluorine and nitrile groups, are susceptible to sequential nucleophilic aromatic substitution reactions. The benzamidine derivative can act as a binucleophile. The first condensation would involve an amino group of the amidine displacing a fluorine atom. A subsequent intramolecular cyclization between the other amidine nitrogen and an adjacent nitrile group would form the first pyrimidine ring. This would be followed by a second intermolecular condensation with another molecule of benzamidine and subsequent cyclization to complete the fused pyrimido[5,4-h]quinazoline core. The use of such fluorinated synthons is a powerful strategy for accessing novel, electron-deficient heterocyclic frameworks with unique photophysical properties. researchgate.net
Cascade and domino reactions are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. These reactions are characterized by their high atom and step economy, making them attractive for green chemistry and the rapid assembly of molecular complexity. researchgate.net
The synthesis of fused quinazoline derivatives can be achieved through elegant one-pot, three-component cascade reactions. organic-chemistry.org For example, an efficient one-pot synthesis of isoquinolines and heterocycle-fused pyridines has been developed through a three-component reaction of aryl ketones, hydroxylamine (B1172632), and internal alkynes. organic-chemistry.org This process involves the initial condensation of the aryl ketone and hydroxylamine to form an oxime in situ. This is followed by a rhodium(III)-catalyzed C-H bond activation of the oxime and subsequent cyclization with the alkyne. organic-chemistry.org This type of cascade, involving condensation, C-H activation, and cyclization in one pot, exemplifies an atom- and step-economical approach to building complex fused heterocycles. researchgate.net Similar principles are applied to the synthesis of benzo beilstein-journals.orgresearchgate.netimidazo[1,2-a]quinazoline derivatives via a transition-metal-free tandem process, showcasing the versatility of cascade reactions in creating diverse polycyclic systems. nih.gov
Three-component and multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules like fused pyrimidoquinolines from simple and readily available starting materials in a single step. nih.govcu.edu.eg These reactions offer significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org
A widely used MCR for synthesizing pyrimido[4,5-b]quinoline derivatives involves the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and an amino-pyrimidine derivative like 6-aminothiouracil or 2,6-diaminopyrimidin-4(1H)-one. nih.govrsc.org This reaction can be catalyzed by various agents, including L-proline, iodine, or metal oxide nanoparticles, and can often be performed under environmentally benign conditions, such as in aqueous media or under microwave irradiation. nih.govresearchgate.net The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the aminopyrimidine and subsequent intramolecular cyclization and dehydration to furnish the final fused product. nih.gov
The scope of this reaction is broad, tolerating a variety of substituents on the aromatic aldehyde, which allows for the synthesis of a diverse range of analogues.
| Aldehyde | 1,3-Dicarbonyl Compound | Pyrimidine Source | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Barbituric Acid | Aromatic Amines | L-proline, H₂O, reflux | 82-92 | rsc.org |
| Aromatic Aldehydes | Dimedone | 6-Aminothiouracil | DMF, reflux | High | rsc.org |
| Benzaldehydes | Barbituric Acid | Naphthalen-2-amine | I₂, H₂O, rt | Good | researchgate.net |
| Aromatic Aldehydes | 1,3-Cyclohexanedione (B196179) | 2,6-Diaminopyrimidin-4(1H)-one | ZrO₂(NPs), Ethylene (B1197577) Glycol, 120 °C | 90-98 | nih.gov |
| Aromatic Aldehydes | Dimedone | 6-Aminopyrimidinone | Ethanol (B145695), Ultrasound | Good | nih.gov |
Multi-Step Cascade and Domino Reaction Sequences
Copper-Mediated Domino Synthesis for Related Systems
Copper-catalyzed domino reactions represent an efficient approach for the synthesis of quinazolinone derivatives from readily available starting materials. nih.gov This methodology often involves a sequence of reactions, such as Ullmann-type coupling and aerobic oxidative C-H amidation, in a single pot. For instance, substituted 2-halobenzamides and (aryl)methanamines can be used as precursors, with air serving as an economical and environmentally friendly oxidant. nih.gov This approach is significant as it can be the first example of constructing N-heterocycles through a sequential Ullmann-type coupling under air followed by aerobic oxidative C-H amidation. nih.gov
In a similar vein, the synthesis of pyrido-fused quinazolinone derivatives has been achieved through a copper-catalyzed domino reaction. This process involves the reaction of substituted isatins with 2-bromopyridine (B144113) derivatives, catalyzed by Cu(OAc)2·H2O. nih.gov The reaction proceeds through C-N and C-C bond cleavage and the formation of two new C-N bonds in a one-pot operation. nih.gov Another notable example is the copper-catalyzed domino reaction between o-alkenyl aromatic isocyanides and diazo compounds, which yields pyrazolo[1,5-c]quinazolines through the formation of two rings and three new bonds in a single step. rsc.org These copper-catalyzed methods offer a powerful tool for the construction of complex heterocyclic systems related to this compound.
Cross-Coupling Strategies
Palladium-Catalyzed Sonogashira–Hagihara and Suzuki–Miyaura Reactions in Polycyclic Uracil (B121893) Derivative Synthesis
The synthesis of polycyclic uracil derivatives, which can be considered analogues of the this compound system, has been effectively achieved using a combination of palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions. beilstein-journals.orgnih.gov This strategy allows for the independent functionalization of the 5 and 6 positions of the uracil ring. nih.gov
The general synthetic route involves a four-step sequence. beilstein-journals.org Initially, a Suzuki-Miyaura cross-coupling reaction is performed between a 5-halo-6-alkynyluracil derivative and a boronic acid to introduce an aryl group at the 5-position. nih.gov This is followed by a Sonogashira-Hagihara cross-coupling reaction to introduce a second arylalkynyl group at the 6-position. The final and crucial step is an acid-mediated cycloisomerization, which leads to the formation of the benzo[f]quinazoline-1,3(2H,4H)-dione core. beilstein-journals.orgnih.gov This methodology has been shown to tolerate a variety of functional groups, leading to the final products in moderate to quantitative yields. beilstein-journals.orgnih.gov
Table 1: Synthesis of 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils via Suzuki-Miyaura Coupling nih.gov
| Entry | Starting Material (3) | Boronic Acid | Product (4) | Yield (%) |
| a | 1,3-dimethyl-5-iodo-6-[2-(p-tolyl)ethynyl]uracil | p-tolylboronic acid | 1,3-dimethyl-5-(p-tolyl)-6-[2-(p-tolyl)ethynyl]uracil (4a) | 85 |
| b | 1,3-dimethyl-5-iodo-6-[2-(p-tolyl)ethynyl]uracil | 4-methoxyphenylboronic acid | 1,3-dimethyl-5-(4-methoxyphenyl)-6-[2-(p-tolyl)ethynyl]uracil (4b) | 78 |
| c | 1,3-dimethyl-5-iodo-6-[2-(p-tolyl)ethynyl]uracil | 4-(trifluoromethyl)phenylboronic acid | 1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-6-[2-(p-tolyl)ethynyl]uracil (4c) | 65 |
| d | 1,3-dimethyl-5-iodo-6-[2-(p-tolyl)ethynyl]uracil | 4-fluorophenylboronic acid | 1,3-dimethyl-5-(4-fluorophenyl)-6-[2-(p-tolyl)ethynyl]uracil (4d) | 72 |
Table 2: Acid-Mediated Cycloisomerization to Benzo[f]quinazoline-1,3(2H,4H)-diones researchgate.net
| Entry | Starting Material (4) | Product (5) | Yield (%) |
| a | 1,3-dimethyl-5-(p-tolyl)-6-[2-(p-tolyl)ethynyl]uracil (4a) | 2,4,8-trimethyl-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dione (5a) | 99 |
| d | 1,3-dimethyl-5-(4-fluorophenyl)-6-[2-(p-tolyl)ethynyl]uracil (4d) | 8-fluoro-2,4-dimethyl-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dione (5d) | 75 |
| f | 1,3-dimethyl-5-(4-methoxyphenyl)-6-[2-(p-tolyl)ethynyl]uracil (4f) | 8-methoxy-2,4-dimethyl-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dione (5f) | 68 |
| g | 1,3-dimethyl-5-[4-(N,N-dimethylamino)phenyl]-6-[2-(p-tolyl)ethynyl]uracil (4g) | 8-(N,N-dimethylamino)-2,4-dimethyl-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dione (5g) | 55 |
| i | 1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]-6-[2-(p-tolyl)ethynyl]uracil (4i) | 2,4-dimethyl-8-(trifluoromethyl)-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dione (5i) | 82 |
Advanced Synthetic Techniques and Green Chemistry Principles
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives. nih.govtandfonline.com For instance, the synthesis of biologically important quinazoline derivatives has been accomplished using a domestic microwave oven, offering advantages such as lower energy input and easier work-up procedures. nih.gov
In the context of fused quinoline (B57606) systems, a one-pot, three-component microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been reported. lew.ro This method involves the reaction of benzo[f]quinoline (B1222042), 2-bromoacetophenones or 2-chloro-(N-phenyl)acetamides, and electron-deficient alkynes in a sealed microwave reactor. lew.ro Similarly, one-pot total syntheses of quinazolinobenzodiazepine alkaloids have been achieved through novel microwave-assisted domino reactions with significant yields. nih.gov These examples highlight the potential of microwave irradiation to facilitate the construction of complex heterocyclic scaffolds like this compound. A rapid multicomponent domino reaction under microwave irradiation has also been established for the synthesis of highly functionalized benzo[h]pyrazolo[3,4-b]quinolines, achieving good to excellent chemical yields in short reaction times. rsc.org
Green Solvents and Solvent-Free Conditions in Quinazoline Synthesis
In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of hazardous organic solvents. tandfonline.com The synthesis of 4-(arylamino)quinazoline-2-(1H)-thiones has been efficiently carried out in green solvents derived from biomass, such as eucalyptol. researchgate.netnih.gov Although these reactions may require longer times to achieve good yields, the products can often be obtained by simple filtration, reducing the need for purification on silica (B1680970) gel columns and thus minimizing waste. researchgate.netnih.gov
Solvent-free reaction conditions represent an even more environmentally benign approach. tandfonline.com New isoquinazoline derivatives have been synthesized in excellent yields through a three-component reaction of isoquinoline (B145761) or its derivatives, isothiocyanates, and a specific aminobenzofuran derivative in the presence of triethylamine (B128534) under solvent-free conditions at room temperature. tandfonline.com This procedure offers several advantages, including short reaction times, high product yields, and easy product separation. tandfonline.com The use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, has also been explored as a green reaction medium for the synthesis of 3-substituted-quinazolin-4(3H)-one derivatives, further demonstrating the commitment to sustainable synthetic practices in this area of research. tandfonline.com
Base-Catalyzed Cyclization Approaches
Base-catalyzed cyclization is a fundamental strategy in the synthesis of various heterocyclic compounds. In the context of quinoline synthesis, a lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction of benzonitriles and diynones has been developed for the one-pot synthesis of functionalized benzo[h]quinolines. nih.gov This atom- and step-economical approach leads to the formation of two new C-C bonds and one C-N bond, yielding a variety of benzo[h]quinoline (B1196314) derivatives in up to quantitative yields. nih.gov The regioselectivity of this reaction is influenced by both electronic and steric effects of the substrates. nih.gov
Another example involves the synthesis of pyrimidines containing an allomaltol unit, which can undergo photochemical 6π-electrocyclization. The initial synthesis of these pyrimidines is based on the reaction of 2-(1-(dimethylamino)-3-oxo-3-arylprop-1-en-2-yl)-3-hydroxy-6-methyl-4H-pyran-4-ones with cyanamide (B42294). The proposed mechanism involves a Michael addition of cyanamide to the enaminone, followed by the elimination of dimethylamine (B145610) to form a cyanoenaminone intermediate, which then cyclizes to the pyrimidine ring. beilstein-journals.org While not a direct synthesis of the target compound, these base-catalyzed or base-mediated cyclization strategies are integral to building the necessary heterocyclic precursors for more complex structures like this compound.
Retro Diels–Alder (RDA) Procedure for Novel Ring Systems
The retro-Diels–Alder (rDA) reaction serves as a powerful tool in organic synthesis for the formation of new heterocyclic frameworks that can be challenging to access through other methods. researchgate.net This reaction, the reverse of the [4+2] Diels–Alder cycloaddition, involves the thermal or mediated cleavage of a cyclohexene-type ring into a diene and a dienophile. wikipedia.org Its utility lies in the ability to "unmask" or generate reactive intermediates or the target molecule itself under specific conditions, often with high regioselectivity. researchgate.netrsc.org
A notable application of the rDA reaction is in the synthesis of novel heterocyclic systems. For instance, the synthesis of 9H-benzo[f]pyrimido[1,2-d] beilstein-journals.orgrsc.orgnih.govtriazolo[1,5-a] beilstein-journals.orgrsc.orgdiazepinone, a new heterocyclic system, was successfully achieved in good yield using an RDA procedure. nih.govrsc.orgresearchgate.net This thermal decomposition of a Diels-Alder adduct allows for the introduction of new double bonds into the resulting hetero-ring. researchgate.net The process can be highly efficient, atom-economical, and often proceeds without the need for a catalyst. rsc.org
The RDA reaction has been effectively used for creating various substituted heterocycles. For example, norbornene-condensed 2-thioxopyrimidin-4-ones react with hydrazonoyl chlorides to form angular beilstein-journals.orgrsc.orgrsc.orgtriazolo[4,3-a]pyrimidin-7(1H)-ones. A subsequent thermal retro-Diels–Alder reaction of these adducts yields the target triazolopyrimidinones as single products. rsc.org This strategy highlights the regioselective nature of the RDA protocol. rsc.org The starting materials for these syntheses, such as diastereochemically varied norbornene-condensed pyrimidinones, can be prepared to guide the stereochemical outcome of the final product. rsc.orgresearchgate.net
The driving force for the retro-Diels-Alder reaction is often the formation of a stable aromatic molecule. wikipedia.org This principle has been known since 1929 and has been applied to detect cyclohexadienes, which release ethylene and an aromatic compound after a Diels-Alder/retro-Diels-Alder sequence with an acetylene. wikipedia.org In modern synthesis, this strategy is employed to create complex molecules by carefully designing the Diels-Alder adduct to undergo a productive rDA reaction under relatively mild conditions. researchgate.netwikipedia.org
Chemo-, Regio-, and Stereoselective Synthesis with Enantiomeric Starting Materials
The synthesis of specific enantiomers of complex molecules is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities. The use of enantiomerically pure starting materials provides a direct pathway to chiral products, preserving the stereochemical integrity throughout the reaction sequence.
A notable example is the synthesis of enantiomeric quinazolinotriazolobenzodiazepine derivatives. nih.govrsc.org By starting with enantiomerically pure materials, the corresponding products were obtained with a high enantiomeric excess (ee) of 95%. nih.govrsc.orgresearchgate.net The stereochemistry and relative configurations of the synthesized compounds were rigorously confirmed using 1D and 2D NMR spectroscopy and X-ray crystallography. nih.govrsc.orgrsc.org This approach demonstrates the effective transfer of chirality from the starting material to the final complex heterocyclic system.
The synthesis of fused pyrimidine derivatives often involves multicomponent reactions where control of selectivity is paramount. researchgate.net For instance, the reaction of alicyclic 2-aminocarboxamides with 2-azidobenzaldehydes proceeds through a cascade process involving the formation of a Schiff base, followed by ring-closure to give quinazoline epimers. nih.gov In many cases, these reactions yield single epimers, indicating a high degree of stereoselectivity. rsc.org The relative configuration of new asymmetric centers can be deduced from techniques like NOE cross-peak analysis in 2D NMR spectra. rsc.org
The development of enantioselective catalytic methods has further expanded the toolbox for synthesizing chiral heterocyclic compounds. For example, iridium-catalyzed intramolecular allylic substitution has been successfully used to construct chiral pyrimidine-fused diazepinone derivatives bearing a tertiary stereogenic center in high yields and excellent enantioselectivities (85-99% ee). researchgate.net
Synthesis of Structurally Related Polyheterocyclic Systems and Analogues
The synthetic strategies for this compound can be extended to a variety of structurally related polyheterocyclic systems and analogues, which are also of significant interest in materials science and medicinal chemistry.
Benzo[f]quinazoline-1,3(2H,4H)-diones
A robust method for the synthesis of polycyclic uracil derivatives, specifically benzo[f]quinazoline-1,3(2H,4H)-diones, has been developed. beilstein-journals.orgnih.gov This strategy is based on a sequence of palladium-catalyzed cross-coupling reactions, namely the Sonogashira–Hagihara and Suzuki–Miyaura reactions, followed by a Brønsted acid-mediated cycloisomerization. beilstein-journals.orgnih.govnih.gov
The synthesis starts with the functionalization of uracil derivatives. beilstein-journals.org The key step is the acid-mediated cycloisomerization of 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracils to the corresponding benzo[f]quinazoline-1,3(2H,4H)-diones. beilstein-journals.orgnih.gov The optimization of this cyclization step is crucial for achieving high yields. Studies have shown that using p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) in toluene (B28343) at 100 °C provides excellent results, with yields reaching up to 99% for certain derivatives. nih.govresearchgate.net This methodology is tolerant of various functional groups on the aryl rings, including methyl, N,N-dimethylamino, and trifluoromethyl groups. nih.gov
Table 1: Optimization of the Synthesis of 2,4,8-Trimethyl-6-(p-tolyl)benzo[f]quinazoline-1,3(2H,4H)-dione (5a) researchgate.net
| Entry | Acid (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PtCl₂ (0.1) | toluene | 80 | 15 | mixture |
| 2 | PtCl₂ (0.1) | toluene | 100 | 15 | mixture |
| 3 | p-TsOH·H₂O (20) | toluene | 100 | 2 | 59 |
| 4 | p-TsOH·H₂O (20) | toluene | 100 | 4 | 99 |
| 5 | p-TsOH·H₂O (15) | toluene | 100 | 4 | 85 |
The resulting benzo[f]quinazoline-1,3(2H,4H)-diones have been studied for their optical properties using UV–vis and fluorescence spectroscopy. beilstein-journals.orgnih.gov
Pyrimido[4,5-b]quinoline Derivatives and their Green Synthesis
Pyrimido[4,5-b]quinolines are an important class of heterocyclic compounds with a wide range of biological activities. nih.gov Green synthesis approaches for these derivatives have gained significant attention due to their environmental benefits.
One highly efficient and environmentally friendly method is the one-pot, multi-component condensation reaction of dimedone, 6-amino-1,3-dimethyluracil, and various aromatic aldehydes. nih.gov This reaction can be effectively catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), an inexpensive and basic catalyst, under solvent-free conditions at 90 °C. nih.govacs.org This method has been used to synthesize novel benzyloxy pyrimido[4,5-b]quinoline derivatives and 1,2,3-triazole-fused pyrimido[4,5-b]quinolines. nih.gov
Another green approach involves mechanochemical synthesis using a ball mill. rsc.org This solvent-free and catalyst-free method provides a cost-effective and competent pathway for the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines from the reaction of 1,3-diketones (like dimedone, barbituric acid, and Meldrum's acid), 6-aminouracil, and an aromatic aldehyde. rsc.orgresearchgate.net This mechanochemical approach offers mild reaction conditions and high product yields. rsc.org
Benzorsc.orgnih.govimidazo[1,2-c]quinazolines and Fused Benzimidazole-4,7-diones
The synthesis of benzo researchgate.netrsc.orgimidazo[1,2-c]quinazolines can be achieved through a one-pot, transition-metal-free method. acs.org A synthetic route to substituted imidazo[1,2-c]quinazolines involves the condensation-cyclization reaction of reduced nitro-compounds with substituted benzaldehydes in glacial acetic acid. nih.gov For example, the synthesis of benzo researchgate.netrsc.orgimidazo[1,2-c]quinazolines starts with the cyclization of 2-nitrobenzaldehyde (B1664092) and benzene-1,2-diamine. nih.gov The resulting nitro compound is then reduced, and the subsequent reaction with a benzaldehyde (B42025) derivative yields the target fused heterocyclic system in excellent yields. nih.gov
Benzo[f]pyrimido[1,2-d]beilstein-journals.orgrsc.orgtriazolo[1,5-a]beilstein-journals.orgrsc.orgdiazepines
The synthesis of the novel ring system benzo[f]pyrimido[1,2-d] beilstein-journals.orgrsc.orgnih.govtriazolo[1,5-a] beilstein-journals.orgrsc.orgdiazepinone and its cycloalkane and cycloalkene condensed analogues has been accomplished through a three-step reaction sequence. nih.govrsc.org A key feature of this synthesis is an atom-economical, one-pot, three-step cascade process that involves five reactive centers (amide, amine, carbonyl, azide, and alkyne). nih.govrsc.orgresearchgate.net This cascade process, starting from alicyclic β-amino amides, leads to the formation of alicyclic derivatives of quinazolinotriazolobenzodiazepine. nih.govrsc.org
The synthesis of 9H-benzo[f]pyrimido[1,2-d] beilstein-journals.orgrsc.orgnih.govtriazolo[1,5-a] beilstein-journals.orgrsc.orgdiazepinone itself is achieved in good yield through a retro-Diels–Alder (RDA) procedure. nih.govrsc.orgresearchgate.netnih.gov This highlights the versatility of the RDA reaction in constructing complex, novel heterocyclic frameworks. nih.govrsc.org The use of enantiomeric starting materials in this synthetic sequence allows for the preparation of enantiomeric quinazolinotriazolobenzodiazepines with high enantiomeric excess. nih.govrsc.orgresearchgate.net
Pyrimido[5,4-c]quinolines and Benzo[h]naphthyridines
The fusion of quinoline and pyrimidine rings to form pyrimido[5,4-c]quinolines has yielded compounds with notable biological properties. bohrium.com A primary synthetic strategy involves the use of 3,4-difunctionalized quinolines as key starting materials. bohrium.com A variety of chemical reactions are employed to construct the pyrimido[5,4-c]quinoline scaffold, including the Friedländer, Ullmann, and Biginelli reactions, as well as Vilsmeier-Haack formylation and Suzuki coupling. bohrium.com One-pot, three-component reactions have also been developed for efficient synthesis. bohrium.combenthamdirect.com
Another approach starts from 3-acyl-4-hydroxy-quinoline-2-one to produce pyrimido[5,4-c]quinolines. researchgate.net Furthermore, a series of quinoline-associated 1,3,4-thiadiazolo pyrimidin derivatives have been developed starting from 4-amino-8-fluoro-quinoline-3-carboxylic acid ethyl ester. bohrium.com
Benzo[h]naphthyridines , another important class of fused heterocycles, are commonly synthesized via the Friedländer reaction. tandfonline.comtandfonline.com This method typically involves the acid- or base-promoted condensation of an aromatic 2-amino substituted carbonyl compound with a molecule containing a reactive α-methylene group, followed by cyclodehydration. tandfonline.comtandfonline.com For instance, the synthesis of benzo[h] tandfonline.comnih.govnaphthyridine derivatives has been achieved through the condensation of 4-amino-6-chloroquinoline-3-carbaldehyde with various active methylene (B1212753) compounds under acidic (HCl), basic (piperidine/KOH), or neutral conditions. tandfonline.comtandfonline.com Lewis acids like ZnCl₂ have also been utilized to catalyze the reaction. tandfonline.comtandfonline.com Other synthetic strategies for benzo-fused naphthyridines include the Skraup synthesis using 3-aminoquinoline (B160951) derivatives and rearrangements of other heterocyclic systems. nih.govresearchgate.net
Table 1: Synthetic Methods for Benzo[h] tandfonline.comnih.govnaphthyridine Derivatives
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Amino-6-chloroquinoline-3-carbaldehyde | Ethyl cyanoacetate | DMF, HCl, reflux | 9-Chloro-1,2-dihydro-2-oxobenzo[h] tandfonline.comnih.govnaphthyridine-3-carbonitrile | 58% | tandfonline.com |
| 4-Amino-6-chloroquinoline-3-carbaldehyde | Acetylacetone | DMF, HCl, reflux | 1-(9-Chloro-2-methylbenzo[h] tandfonline.comnih.govnaphthyridin-3-yl)ethanone | 59% | tandfonline.com |
| 4-Amino-6-chloroquinoline-3-carbaldehyde | Benzyl cyanide | DMF, HCl, reflux | 9-Chloro-3-phenylbenzo[h] tandfonline.comnih.govnaphthyridin-2-amine | 55% | tandfonline.com |
| 4-Amino-6-chloroquinoline-3-carbaldehyde | Ethyl cyanoacetate | DMF, ZnCl₂, reflux | 9-Chloro-1,2-dihydro-2-oxobenzo[h] tandfonline.comnih.govnaphthyridine-3-carbonitrile | 85% | tandfonline.com |
Thiazolo[5,4-f]quinazoline-2-carbonitrile Derivatives
The synthesis of thiazolo[5,4-f]quinazoline-2-carbonitrile derivatives is often achieved through multi-step sequences, frequently utilizing microwave-assisted chemistry to enhance reaction rates and yields. nih.govmdpi.com A versatile starting material for these syntheses is 6-aminobenzo[d]thiazole-2,7-dicarbonitrile. nih.gov This molecular platform is first treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) under microwave irradiation. nih.gov The resulting formimidamide intermediate undergoes a thermal Dimroth rearrangement upon reaction with an appropriate aniline (B41778) in acetic acid, also under microwave conditions, to yield the desired thiazolo[5,4-f]quinazoline-2-carbonitriles. nih.gov
An alternative and efficient route begins with methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate. mdpi.com This precursor allows for the construction of the pyrimidin-4-one ring. The process involves heating the corresponding formimidamide with various amines in acetic acid under microwave irradiation to afford N⁸-substituted-9-oxo-8,9-dihydrothiazolo[5,4-f]quinazoline-2-carbonitriles. mdpi.com The carbonitrile function on the thiazole (B1198619) ring is a key feature, as it can be readily transformed into other functional groups like carboxamidines, amides, or imidates, thus providing a route to a diverse library of compounds. nih.govmdpi.com For example, treatment of the carbonitrile with sodium methoxide (B1231860) in methanol (B129727) yields the corresponding methylcarbimidate derivative. mdpi.comnih.gov
The retrosynthetic strategy for these molecules often involves the construction of the thiazole ring via copper(I)-mediated cyclization of ortho-brominated N-arylimino-1,2,3-dithiazole intermediates, which are formed from the reaction of anilines with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride). nih.govresearchgate.net
Table 2: Synthesis of Thiazolo[5,4-f]quinazoline-2-carbonitrile Derivatives
| Intermediate | Reagent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| (E)-N'-(2,7-Dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide | Aniline | Acetic acid, 118 °C (μw) | 9-Phenylthiazolo[5,4-f]quinazoline-2-carbonitrile | 99% | nih.gov |
| (E)-N'-(2,7-Dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide | 4-Fluoroaniline | Acetic acid, 118 °C (μw) | 9-(4-Fluorophenyl)thiazolo[5,4-f]quinazoline-2-carbonitrile | 95% | nih.gov |
| 9-Substituted-thiazolo[5,4-f]quinazoline-2-carbonitrile | Various amines | THF, r.t. | 9-Substituted-thiazolo[5,4-f]quinazoline-2-carboxamidine | - | nih.gov |
| 9-Substituted-thiazolo[5,4-f]quinazoline-2-carbonitrile | NaOH (aq) | Butanol, 117 °C (μw) | 9-Substituted-thiazolo[5,4-f]quinazoline-2-carboxamide | 71-98% | nih.gov |
| 9-Substituted-thiazolo[5,4-f]quinazoline-2-carbonitrile | NaOMe | Methanol, 65 °C (μw) | Methyl 9-substituted-thiazolo[5,4-f]quinazoline-2-carbimidate | 82-98% | nih.gov |
Pyrazolo[1,5-a]quinazoline and Related Systems
Several synthetic methodologies have been established for the construction of the pyrazolo[1,5-a]quinazoline core. One notable method is a Rh(III)-catalyzed C-H activation and cyclization cascade. rsc.org This one-pot procedure involves the [5+1] annulation of a substituted phenyl-1H-pyrazol-5-amine with an alkyne ester or amide, offering high atom economy and broad substrate scope. rsc.org
Another approach involves the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with enaminones derived from 1,3-cyclohexanedione derivatives in refluxing glacial acetic acid. tandfonline.com This reaction yields 2-(cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitriles, which can be further functionalized. tandfonline.com
A different strategy employs the condensation of arylhydrazines with 2-oxocycloalkanecarbonitriles. tandfonline.com For example, refluxing 2-hydrazinobenzoic acids with 2-oxocyclopentanecarbonitrile (B149592) or 2-oxocyclohexanecarbonitrile (B1296243) in ethanol generates tetracyclic pyrazolo[1,5-a]quinazoline derivatives in a single step. tandfonline.com The initial step in this sequence is often the conversion of an anthranilic acid to a 2-hydrazinobenzoic acid via diazotization followed by reduction with tin(II) chloride. nih.govtandfonline.com
Furthermore, pyrazolo[1,5-a]quinolines have been synthesized through an intramolecular Friedel-Crafts reaction of 1-aryl-5-styrylpyrazoles, followed by a base-catalyzed aerobic oxidation process.
Table 3: Synthetic Methods for Pyrazolo[1,5-a]quinazoline Systems
| Starting Material 1 | Starting Material 2 | Method | Product Type | Reference |
|---|---|---|---|---|
| Phenyl-1H-pyrazol-5-amine | Alkynoates / Alkynamides | Rh(III)-catalyzed [5+1] annulation | Substituted pyrazolo[1,5-a]quinazolines | rsc.org |
| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | 2-(Dimethylaminomethylene)-1,3-cyclohexanedione | Cyclocondensation in acetic acid | 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile | tandfonline.com |
| 2-Hydrazinobenzoic acid | 2-Oxocyclohexanecarbonitrile | Condensation in ethanol | Tetracyclic pyrazolo[1,5-a]quinazoline | tandfonline.com |
| 2-Amino-4-bromo-benzoic acid | Substituted benzoylacetonitriles | Condensation (microwave) followed by Suzuki coupling and N-alkylation | Substituted pyrazolo[1,5-a]quinazolin-5(4H)-ones | nih.gov |
| 1-Aryl-5-styrylpyrazoles | - | Intramolecular Friedel-Crafts reaction / Aerobic oxidation | Pyrazolo[1,5-a]quinolines |
Spectroscopic and Structural Characterization of Benzo F Pyrimido 5,4 H Quinazoline Derivatives
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopy is fundamental to confirming the successful synthesis and purity of Benzo[f]pyrimido[5,4-h]quinazoline derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy offer detailed insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectra of various synthesized derivatives, proton signals are observed at specific chemical shifts (δ), which are influenced by the electronic effects of neighboring atoms and functional groups. For instance, in a series of 2,4,8-trimethyl-6-(substituted-phenyl)benzo[f]quinazoline-1,3(2H,4H)-diones, the methyl protons at the 2 and 4 positions typically appear as singlets, while the aromatic protons exhibit complex multiplet patterns in the downfield region. beilstein-journals.org The chemical shifts are referenced to the residual solvent signals, such as CDCl₃ at δ = 7.26 ppm. beilstein-journals.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (aliphatic, aromatic, carbonyl, etc.). For example, the carbonyl carbons in the quinazoline (B50416) ring are typically observed at lower field strengths. The analysis of both one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative
| Compound | Technique | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| 5-Phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-one | ¹H NMR | 3.20, 4.35, 7.01-8.46, 9.82 | m, t, m, s | 6.6 |
| ¹³C NMR | 29.60, 42.38, 114.42, 117.40, 126.09, 127.46, 127.74, 128.49, 128.89, 129.02, 132.71, 140.83, 143.71, 153.13 | |||
| 5-(4-Chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | ¹H NMR | 3.48, 4.37, 7.08-7.51, 8.70 | m, t, m, s | 8.0 |
| ¹³C NMR | 28.47, 41.83, 116.47, 127.40, 128.86, 129.16, 129.25, 129.84, 130.14, 131.81, 133.50, 137.50, 139.18, 149.32 |
Note: Data is illustrative and based on findings for similar heterocyclic systems. ualberta.ca
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition through high-resolution mass spectrometry (HRMS). For this compound derivatives, MS provides the crucial confirmation of the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the synthesized compound.
Various ionization techniques, such as Electron Impact (EI) and Electrospray Ionization (ESI), are employed. beilstein-journals.orgnih.gov For example, in the analysis of a series of benzo[f]quinazoline-1,3(2H,4H)-diones, HRMS-ESI was used to confirm the elemental composition of the synthesized molecules, with the measured mass-to-charge ratio (m/z) matching the calculated value with high accuracy. beilstein-journals.org This precise mass measurement is vital for distinguishing between compounds with the same nominal mass but different elemental formulas.
Table 2: Illustrative Mass Spectrometry Data for a this compound Derivative
| Compound | Ionization | Formula | Calculated m/z | Found m/z |
| 3-(4-methoxyphenyl)benzo(f)quinazoline | EI-B | C₁₉H₁₄N₂O | 286.11061 | 286 |
| 5-Phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolin-1(2H)-one | MS | C₁₆H₁₃N₃O | 264 (M+1) | |
| 5-(4-Chlorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | MS | C₁₆H₁₂ClN₃ | 284 (M+1) |
Note: Data is illustrative and based on findings for similar heterocyclic systems. ualberta.camassbank.jp
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra reveal characteristic absorption bands corresponding to specific vibrational modes of the molecule.
For instance, the presence of carbonyl (C=O) groups in the quinazoline ring is typically confirmed by strong absorption bands in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations, if present, would appear in the range of 3200-3500 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings give rise to absorptions in the 1400-1600 cm⁻¹ region. The specific positions of these bands can be influenced by the substituents on the this compound core. unar.ac.id
Table 3: Typical IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| Carbonyl (C=O) | Stretch | 1650 - 1750 |
| Amine (N-H) | Stretch | 3200 - 3500 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C=N | Stretch | 1400 - 1600 |
Note: The exact wavenumbers can vary depending on the specific molecular structure and its environment.
Advanced Crystallographic and Optical Characterization
Beyond confirming the basic molecular structure, a deeper understanding of this compound derivatives requires advanced characterization of their solid-state structures and photophysical properties.
Single-crystal X-ray diffractometry is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry. For this compound derivatives, X-ray diffraction studies can reveal the planarity of the fused ring system and the orientation of any substituents.
A key aspect that can be investigated using this method is the nature of intermolecular interactions, such as π-π stacking. mdpi.com The planar aromatic surfaces of the this compound core can interact with each other in the crystal lattice, leading to ordered packing arrangements. The distances and geometries of these π-π stacking interactions can be precisely measured and have significant implications for the material's electronic properties. In some cases, the absence of significant π-π stacking interactions has also been noted in related heterocyclic systems. mdpi.com The structures of some dihydrobenzo[h]pyrano[2,3-f]quinazolines have been confirmed by X-ray diffraction analysis. beilstein-journals.org
Ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy are employed to investigate the electronic absorption and emission properties of this compound derivatives. These properties are crucial for potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net
The UV-Vis absorption spectra of these compounds typically show characteristic bands corresponding to π-π* and n-π* electronic transitions within the conjugated system. The position and intensity of these absorption maxima (λ_abs_) can be influenced by the nature and position of substituents on the core structure. beilstein-journals.org For example, the introduction of electron-donating or electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. beilstein-journals.org
Fluorescence spectroscopy provides information about the emissive properties of the molecules after they have been excited by UV or visible light. The emission spectra reveal the wavelength of the emitted light (λ_em_) and the fluorescence quantum yield (Φ_F_), which is a measure of the efficiency of the emission process. beilstein-journals.org The Stokes shift, which is the difference between the absorption and emission maxima, is another important parameter that can be determined. researchgate.netrsc.org For some derivatives, multicolor emission has been observed, which is a desirable property for certain applications. beilstein-journals.org
Table 4: Photophysical Data for Selected Benzo[f]quinazoline-1,3(2H,4H)-dione Derivatives
| Compound | λ_abs (nm) | λ_em_ (nm) | Quantum Yield (Φ) |
| 5a | 260, 335, 355 | 404 | 0.12 |
| 5d | 275, 410 | 496 | 0.71 |
| 5f | 280, 430 | 528 | 0.51 |
| 5g | 260, 340, 360 | 405 | 0.13 |
| 5h | 265, 365 | 406 | 0.08 |
| 5i | 260, 340, 360 | 404 | 0.03 |
Data from a study on benzo[f]quinazoline-1,3(2H,4H)-diones, measured in dichloromethane. beilstein-journals.org
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis is a fundamental analytical technique employed to determine the thermal stability of a material by monitoring its mass as a function of temperature. This method yields critical data points, including the onset temperature of decomposition and the percentage of mass loss at various temperature intervals, which are essential for understanding a compound's behavior under thermal stress.
Despite the importance of such data, a thorough search has not uncovered any published research detailing the thermogravimetric analysis of this compound or its analogs. While studies on other isomeric or related fused-ring systems containing quinazoline or pyrimidine (B1678525) moieties exist, the unique arrangement of the heterocyclic rings in the this compound structure means that their thermal stability data cannot be reliably extrapolated to the compound . The thermal decomposition profile is highly dependent on the specific molecular structure.
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Computational and Theoretical Investigations of Benzo F Pyrimido 5,4 H Quinazoline Systems
Molecular Modeling and Docking Studies
Rationalization of Structure-Activity Relationships (SARs) through Docking Protocols
Molecular docking studies have become an indispensable tool for understanding the structure-activity relationships (SARs) of benzo[f]pyrimido[5,4-h]quinazoline derivatives and their analogs. These computational methods predict the preferred orientation of a ligand when bound to a receptor, providing insights into the molecular interactions that drive biological activity.
For instance, docking studies on various quinazoline (B50416) derivatives have elucidated their binding modes to different biological targets, including enzymes and DNA. researchgate.netnih.govnih.gov In the context of anticancer research, molecular docking has been instrumental in explaining the inhibitory activity of quinazoline-based compounds against protein kinases like Epidermal Growth Factor Receptor (EGFR) and Anaplastic Lymphoma Kinase (ALK). researchgate.netmdpi.com For example, the docking of benzo[g]quinazoline (B13665071) derivatives into the ALK receptor helped to understand the structural features essential for their potent activity against lung cancer cell lines. researchgate.net
Similarly, docking simulations have been employed to investigate the interaction of pyrimido[4,5-b]quinoline derivatives with DNA gyrase and dihydrofolate reductase (DHFR), revealing excellent fitting within the active sites of these enzymes and suggesting them as lead compounds for novel antibacterial agents. nih.gov The binding modes of quinazoline derivatives to DNA have also been extensively studied, with docking protocols helping to differentiate between intercalation and groove binding. nih.gov These studies often correlate well with experimental data, such as the in vitro antitumor activity of quinazoline-chalcones and pyrimidodiazepines. nih.gov
The insights gained from docking studies are crucial for the rational design of new, more potent, and selective inhibitors. By visualizing the interactions between the ligand and the active site, researchers can identify key pharmacophoric features and make targeted modifications to the molecular structure to enhance binding affinity and biological activity.
Table 1: Examples of Docking Studies on Quinazoline-related Systems
| Derivative Class | Target | Key Findings |
|---|---|---|
| Benzo[g]quinazoline derivatives | Anaplastic Lymphoma Kinase (ALK) | Greater affinity for the ALK receptor, correlating with potent activity against A549 lung cancer cell line. researchgate.net |
| Pyrimido[4,5-b]quinoline derivatives | DNA gyrase and DHFR | Excellent fitting within the active regions, suggesting potential as novel antibacterial candidates. nih.gov |
| Quinazoline-based pyrimidodiazepines | DNA, EGFR, VEGFR-2 | Strong binding affinities, with interactions involving intercalation and groove binding to DNA. nih.gov |
Theoretical Prediction and Elucidation of Molecular Properties
Theoretical calculations, particularly those based on Density Functional Theory (DFT), play a vital role in predicting and understanding the molecular properties of this compound systems. These methods provide valuable information on electronic structure, energy levels, and other physicochemical properties that are often difficult to obtain through experimental means alone.
The introduction of substituents, especially electron-withdrawing groups (EWGs), can significantly influence the electronic properties and energy levels of the this compound core. For example, in a series of 6-benzamide quinazoline derivatives, the introduction of a nitro group (-NO2), a strong EWG, at the C-5 position of the benzamide (B126) moiety led to a two-fold increase in inhibitory activity on EGFRwt kinase. mdpi.com This suggests that the EWG stabilizes the molecule's energy levels in a way that is favorable for binding to the target.
A significant area of research involves correlating theoretically calculated parameters with experimentally observed DNA binding and biological activities. For many quinazoline-based compounds, the ability to interact with DNA is a key aspect of their mechanism of action. nih.govresearchgate.net Theoretical studies can provide insights into the nature of this interaction.
For example, computational docking has been used to validate the intercalative mode of binding for pyrimido[4',5';4,5]thieno(2,3-b)quinoline derivatives with DNA. nih.gov The calculations showed clear intercalation of the molecules into the d(GpC)-d(CpG) site of the DNA receptor, which was consistent with experimental findings from spectroscopy and melting temperature analysis. nih.gov The association constants for this binding were found to be in the order of 10^4 to 10^6 M-1. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) studies have been performed on various quinazoline derivatives to establish a mathematical relationship between their chemical structure and biological activity. nih.govnih.gov In a study on 1-arylpyrazolo[4,5-c]quinolin-4-ones, the ability to displace [3H]-flunitrazepam from bovine brain membranes was significantly correlated with steric and hydrophobic constants of the aryl substituents. nih.gov This suggests that specific substitutions at different positions are involved in either dominant steric effects or strong hydrophobic interactions with the receptor. nih.gov
Frontier molecular orbital (FMO) and molecule electrostatic potential (MEP) analyses of tetrahydropyrimido[4,5-b]quinolines have been used to investigate their physicochemical properties and relative reactivity. nih.gov These theoretical parameters can help predict the ability of these molecules to bind to a receptor, with electronic charge density concentrations, as determined by Mulliken atomic charges, providing further insight. nih.gov The correlation of these theoretical descriptors with observed biological activities, such as anticancer and antimicrobial effects, is a powerful approach for the rational design of new therapeutic agents.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzo[g]quinazoline |
| Pyrimido[4,5-b]quinoline |
| Quinazoline-chalcone |
| Pyrimidodiazepine |
| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline |
| Benzo[f]quinazoline-1,3(2H,4H)-dione |
| 6-benzamide quinazoline |
| Benzo[g]pyrimido[4,5-b]quinoline |
| Pyrimido[4',5';4,5]thieno(2,3-b)quinoline |
| 1-arylpyrazolo[4,5-c]quinolin-4-one |
Biological Activities and Molecular Mechanisms of Action of Benzo F Pyrimido 5,4 H Quinazoline Analogues in Vitro & Enzymatic Studies
Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines (In Vitro)
Analogues based on the quinazoline (B50416) and benzoquinoline frameworks, including fused pyrimidoquinazoline systems, consistently demonstrate potent anti-proliferative and cytotoxic effects across a wide spectrum of human cancer cell lines.
Evaluation against Various Human Cancer Cell Lines
A substantial body of research has evaluated the cytotoxic potential of quinazoline-based derivatives against numerous human cancer cell lines. These studies reveal that the efficacy of these compounds can be significantly influenced by the nature and position of various substituents on the core heterocyclic structure.
For instance, a series of novel quinazoline derivatives demonstrated broad-spectrum antitumor activity against cell lines including MGC-803 (gastric cancer), MCF-7 (breast cancer), PC-9 and A549 (lung cancer), and H1975 (lung cancer). semanticscholar.org One particular compound, referred to as compound 18 , showed a potent IC50 value of 0.85 µM against MGC-803 cells. semanticscholar.org Similarly, hybrids of quinazoline and phenylsulfonylfuroxan were tested against five human cancer cell lines (H1975, MCF-7, Eca-109, MGC-803, and A549), with many of the hybrids showing considerable anti-proliferative activities. cabidigitallibrary.org Compound 25q from this series was notably potent, with IC50 values of 1.67 µM against H1975 cells and 1.88 µM against MGC-803 cells. cabidigitallibrary.org
Other studies on pyrimido[5,4-c]quinoline-4-(3H)-one derivatives found that while most exhibited moderate tumor growth inhibition, compound 7e was a particularly active member with a broad spectrum of activity. nih.gov It displayed significant potency against KB (nasopharyngeal carcinoma), MGC-803, and GLC-82 (lung cancer) cell lines with IC50 values of 4.9 µM, 4.8 µM, and 7.88 µM, respectively. nih.gov Furthermore, certain benzo[f]quinoline (B1222042) quaternary salts have shown selective and potent activity; salt 3f was highly active against leukemia cell lines, while salt 3d showed remarkable cytotoxicity against non-small cell lung cancer (HOP-92), melanoma (LOX IMVI, SK-MEL-5), and breast cancer (MDA-MB-468) cells. nih.gov
The following table summarizes the cytotoxic activities of selected quinazoline and benzoquinoline analogues against various cancer cell lines.
| Compound Class/Name | Cancer Cell Line | Cell Line Type | IC50/GI50 (µM) | Reference |
| Quinazoline derivative 18 | MGC-803 | Gastric Cancer | 0.85 | semanticscholar.org |
| Quinazoline derivative 6 | MGC-803 | Gastric Cancer | 6.23 | semanticscholar.org |
| Quinazoline/phenylsulfonylfuroxan hybrid 25q | H1975 | Lung Cancer | 1.67 | cabidigitallibrary.org |
| Quinazoline/phenylsulfonylfuroxan hybrid 25q | MGC-803 | Gastric Cancer | 1.88 | cabidigitallibrary.org |
| Pyrimido[5,4-c]quinoline-4-(3H)-one 7e | KB | Nasopharyngeal Carcinoma | 4.9 | nih.gov |
| Pyrimido[5,4-c]quinoline-4-(3H)-one 7e | MGC-803 | Gastric Cancer | 4.8 | nih.gov |
| Pyrimido[5,4-c]quinoline-4-(3H)-one 7e | GLC-82 | Lung Cancer | 7.88 | nih.gov |
| Quinazoline sulfonamide 4d | MCF-7 | Breast Cancer | 2.5 | semanticscholar.org |
| Quinazoline sulfonamide 4f | MCF-7 | Breast Cancer | 5.0 | semanticscholar.org |
| Pyrimido[4,5-b]quinoline 4l | MCF-7 | Breast Cancer | 1.62 | cu.edu.eg |
| Pyrimido[4,5-b]quinoline 4d | MCF-7 | Breast Cancer | 2.67 | cu.edu.eg |
| Quinazoline-triazole 4-TCPA | K562 | Leukemia | 5.95 | researchgate.net |
| Quinazoline-triazole 4-TCPA | MCF-7 | Breast Cancer | 19.50 | researchgate.net |
Molecular Mechanisms Involving DNA Intercalation
The planar, polycyclic aromatic structure of benzo[f]pyrimido[5,4-h]quinazoline and related compounds is a key feature that enables them to function as DNA intercalating agents. mdpi.com DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. nih.gov This non-covalent binding distorts the DNA structure, which can lead to the disruption of cellular processes that rely on DNA as a template, such as replication and transcription. nih.gov
Studies on structurally related compounds confirm this mechanism. For example, a novel DNA intercalator, butylamino-pyrimido[4',5':4,5]selenolo(2,3-b)quinoline (BPSQ ), was shown to induce cytotoxicity by binding to DNA. nih.gov The process of intercalation transfers the molecule to the hydrophobic environment between DNA base pairs, which can interfere with the function of DNA-bound proteins like polymerases and topoisomerases. nih.gov The extended π-conjugation system of the benzo[f]quinoline skeleton is advantageous for this type of interaction. nih.gov Research on triazoloquinoxalines, another class of planar heterocycles, also identified them as DNA intercalators that disrupt cellular functions, leading to cell death. nih.gov The ability of these compounds to bind DNA is often a primary mechanism behind their observed anti-proliferative effects.
Modulation of DNA Replication and Transcription Processes
By intercalating into the DNA helix, this compound analogues can effectively obstruct the molecular machinery responsible for DNA replication and transcription. This interference leads to cell cycle arrest and can trigger programmed cell death (apoptosis).
For instance, the DNA intercalator BPSQ was found to arrest the cell cycle in the S phase, the phase of DNA synthesis. nih.gov This was confirmed by a reduction in the levels of Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication. nih.gov Similarly, certain quinazoline sulfonamide derivatives were found to inhibit the proliferation of MCF-7 cells by arresting the cell cycle in the G1 phase. semanticscholar.org
Furthermore, some quinazoline analogues can modulate transcription by inhibiting key transcription factors. A series of quinazoline compounds were designed to inhibit the NF-κB protein complex, a crucial transcription factor involved in cancer cell proliferation and survival. nih.gov By blocking the NF-κB pathway, these compounds reduce the proliferation of numerous tumor cell lines and induce apoptosis. nih.gov This demonstrates that in addition to physically blocking replication and transcription through intercalation, these compounds can also act on specific regulatory proteins to halt cell growth.
Enzymatic Inhibition Studies
Beyond direct interaction with DNA, this compound analogues have been shown to inhibit key enzymes involved in cell proliferation and survival, namely topoisomerases and protein kinases.
Inhibition of Topoisomerase I and IIα
DNA topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like replication and transcription. mdpi.com Because tumor cells are rapidly proliferating, they have elevated levels of topoisomerase activity, making these enzymes a prime target for anticancer drugs. mdpi.com
Pyrimidoquinazoline analogues have been specifically designed as inhibitors of topoisomerase II. nih.gov These compounds were engineered to act as "poisons," stabilizing the transient covalent complex formed between topoisomerase II and DNA. This leads to the formation of DNA-protein cross-links, which are cytotoxic lesions. nih.gov Studies confirmed that pyrimidoquinazoline analogues with either 4,5-g or 5,4-g fusion inhibit topoisomerase II and induce DNA-protein cross-linking. nih.gov Similarly, pyrazolo[4,3-f]quinoline derivatives were designed as topoisomerase inhibitors, with one compound (2E ) showing potent inhibition of topoisomerase IIα activity (88.3%), comparable to the standard drug etoposide. mdpi.com
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a fundamental role in signal transduction pathways regulating cell growth, proliferation, and differentiation. nih.gov Overexpression or mutation of EGFR is a hallmark of many cancers, making it a major target for anticancer drug development. cpu.edu.cnbiointerfaceresearch.com
The quinazoline scaffold is a well-established template for potent and selective EGFR tyrosine kinase inhibitors (EGFR-TKIs). cpu.edu.cnbiointerfaceresearch.com Many approved drugs, such as gefitinib (B1684475) and erlotinib, are based on a 4-anilinoquinazoline (B1210976) structure. researchgate.net Analogues of this compound are designed to mimic the adenine (B156593) portion of ATP, allowing them to bind competitively to the ATP-binding site within the EGFR kinase domain. researchgate.net This blocks the enzyme's activity and halts the downstream signaling cascade that promotes tumor growth. cpu.edu.cn
Numerous studies have reported the synthesis of novel quinazoline derivatives with potent EGFR inhibitory activity. For example, a series of pyrimido[4,5-b]quinolines were developed as dual EGFR/HER2 inhibitors, with compound 4l showing an IC50 of 0.052 µM against EGFR. cu.edu.eg Another study on quinazolinone derivatives identified compound 8b as a highly potent EGFR-TKI with an IC50 value of 1.37 nM. nih.gov These findings underscore the versatility of the quinazoline core in designing powerful enzymatic inhibitors for cancer therapy. nih.gov
Thymidylate Synthase Inhibition
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. researchgate.net Its inhibition is a key mechanism for several anticancer drugs. researchgate.netwikipedia.org While quinazolinone and quinazoline derivatives have been investigated as thymidylate synthase inhibitors, specific studies on the inhibitory activity of this compound analogues against thymidylate synthase are not widely available in the current body of scientific literature. nih.gov Research has focused on simpler pyrimidine (B1678525) and quinazoline structures. For instance, various propenal derivatives of pyrimidine bases have been shown to be potent inhibitors of thymidylate synthesis. nih.gov Similarly, certain quinazoline analogues have been designed and evaluated for their TS inhibitory potential. nih.gov However, direct enzymatic data for the specific this compound skeleton is lacking.
Kinase Inhibition Profiles (e.g., CDK1, GSK-3, CDK2, DYRK1A)
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders. google.com Consequently, kinase inhibitors are a major focus of drug discovery. google.com Analogues with scaffolds related to this compound have been evaluated for their ability to inhibit several kinases.
Cyclin-Dependent Kinase 1 (CDK1) and Glycogen Synthase Kinase-3 (GSK-3) Inhibition:
Some quinazolinone derivatives have been identified as dual inhibitors of CDK1 and GSK-3. researchgate.net For example, novel 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile derivatives have demonstrated potent inhibitory activity against both GSK-3 and moderate inhibition of CDK1. researchgate.net One compound in this class exhibited an IC50 value of 0.13 μM for GSK-3 inhibition. researchgate.net
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Inhibition:
DYRK1A is a kinase implicated in neurodegenerative diseases like Alzheimer's and Down's syndrome. mdpi.commdpi.com Various heterocyclic compounds, including those with pyrimidine and quinoline (B57606) cores, have been explored as DYRK1A inhibitors. mdpi.commdpi.com For instance, 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have shown inhibitory activity against DYRK1A, with some compounds exhibiting IC50 values in the micromolar range. nih.gov Specifically, an 8-nitro-5H-pyrimido[5,4-b]indol-4-amine derivative showed an IC50 of 7.6 μM against DYRK1A. nih.gov Pyrido[3,4-g]quinazoline derivatives have also been identified as potent inhibitors of both CLK1 and DYRK1A. researchgate.net
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 9-oxo-thiazolo[5,4-f]quinazoline-2-carbonitrile | GSK-3 | 0.13 | researchgate.net |
| 8-nitro-5H-pyrimido[5,4-b]indol-4-amine | DYRK1A | 7.6 | nih.gov |
Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is another critical enzyme involved in the synthesis of nucleotide precursors and is a well-established target for antimicrobial and anticancer agents. wikipedia.orgresearchgate.net The core structure of many DHFR inhibitors contains a 2,4-diamino substituted pyrimidine ring. researchgate.netresearchgate.net Several classes of small molecules, including diaminoquinazolines and diaminopyrroloquinazolines, are known to inhibit DHFR. wikipedia.org
NADH-Quinone Reductase Inhibition
Information regarding the specific inhibition of NADH-quinone reductase by this compound analogues is not available in the reviewed scientific literature.
Diverse Pharmacological Potential (In Vitro and Enzyme-Based)
Beyond specific enzyme inhibition, analogues of this compound have been investigated for a range of other pharmacological activities in vitro.
Antiviral and Antimicrobial Activities
The fused pyrimidine heterocyclic system is a common scaffold in compounds with antiviral and antimicrobial properties. nih.govnih.gov
Antiviral Activity:
A wide variety of pyrimidine-containing molecules have been synthesized and tested for their ability to inhibit a range of viruses, including influenza virus, respiratory syncytial virus, and human immunodeficiency virus (HIV). nih.gov Pyridine-fused heterocycles have also demonstrated broad-spectrum antiviral activities. nih.govbenthamscience.com For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown efficacy against human coronavirus 229E (HCoV-229E). mdpi.com
Antimicrobial Activity:
Quinazolinone and quinazoline derivatives are known to possess antibacterial and antifungal properties. nih.gov Pyrimido[4,5-b]quinoline derivatives have been synthesized and evaluated for their antimicrobial potential, with some compounds showing significant zones of inhibition against various bacterial and fungal strains. nih.gov For instance, certain pyrimido[4,5-b]quinolin-4-ones have demonstrated high activity against fungi. nih.gov Additionally, pyrimidinone substituted 4(3H)-quinazolinone derivatives have exhibited moderate to good in vitro antibacterial activity against pathogenic bacteria. researchgate.net
| Compound Class | Activity | Organism(s) | Reference |
| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | Antiviral | Human coronavirus 229E | mdpi.com |
| Pyrimido[4,5-b]quinolines | Antimicrobial | Bacteria and Fungi | nih.gov |
| Pyrimido[4,5-b]quinolin-4-ones | Antifungal | Fungi | nih.gov |
| Pyrimidinone substituted 4(3H)-quinazolinones | Antibacterial | S. aureus, B. subtilis, E. coli, etc. | researchgate.net |
Anti-Inflammatory and Analgesic Properties
Quinazoline and its derivatives have been extensively studied for their anti-inflammatory and analgesic effects. mdpi.comencyclopedia.pub
Anti-inflammatory Activity:
Several quinazolinone analogues have demonstrated anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.govfabad.org.tr The substitution pattern on the quinazolinone ring system has been shown to influence the anti-inflammatory potential. For instance, the presence of electron-withdrawing groups at certain positions can enhance activity. mdpi.com Some pyrimidoquinazoline derivatives have also exhibited potent anti-inflammatory effects in similar assays. nih.gov
Analgesic Activity:
The analgesic properties of quinazoline derivatives have been evaluated using various models, such as the acetic acid-induced writhing test and the tail-flick test. mdpi.com Some synthesized quinazolinones have shown significant analgesic activity, in some cases comparable to standard drugs like diclofenac. mdpi.comresearchgate.net Pyrimido[4,5-b]quinolin-4-ones have also been reported to possess both peripheral and central analgesic activities. nih.gov
| Compound Class | Activity | Model | Reference |
| Quinazolinone analogues | Anti-inflammatory | Carrageenan-induced rat paw edema | nih.govfabad.org.tr |
| Pyrimidoquinazolines | Anti-inflammatory | Carrageenan-induced rat paw edema | nih.gov |
| Quinazolinone derivatives | Analgesic | Acetic acid-induced writhing, Tail-flick | mdpi.comresearchgate.net |
| Pyrimido[4,5-b]quinolin-4-ones | Analgesic | Peripheral and central analgesic tests | nih.gov |
Antioxidant and Radical Scavenging Activities
Analogues of this compound, particularly those with the pyrimido[5,4-c]quinoline core, have been investigated for their ability to neutralize free radicals and act as antioxidants. These activities are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant potential of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Research on a series of novel pyrimido[5,4-c]quinoline derivatives has demonstrated their capacity for radical scavenging. nih.gov Among the synthesized compounds, certain derivatives exhibited significant antioxidant activities across various assays, including DPPH, Trolox equivalent antioxidant capacity (TEAC), and superoxide (B77818) radical scavenging. nih.gov Notably, compounds such as 2-amino-4-methyl-1,2-dihydropyrimido[5,4-c]quinolin-5(6H)-one and 5-methyl-2-thioxo-2,3-dihydro-1H- nih.govresearchgate.netresearchgate.nettriazepino[6,5-c]quinolin-6(7H)-one were identified as having prominent antioxidant effects. nih.gov The presence of specific substituent groups on the pyrimidoquinoline core appears to play a critical role in modulating this activity.
Table 1: Antioxidant and Radical Scavenging Activity of Pyrimido[5,4-c]quinoline Analogues No specific IC50 or percentage inhibition values were provided in the source material for a direct tabular representation.
| Compound Class | Assay(s) Performed | Observed Activity | Reference |
|---|---|---|---|
| Pyrimido[5,4-c]quinoline derivatives | DPPH, TEAC, FRAP, Superoxide Scavenging, Metal Chelating, Nitric Oxide Scavenging | Significant antioxidant activities were noted for several derivatives. | nih.gov |
| Fused Pyridine Analogs | Oxygen Free-Radical Scavenging | High percentage inhibitions (up to 99.8%) observed for some compounds, comparable to curcumin. | nih.gov |
This table summarizes the reported antioxidant activities of compounds structurally related to this compound. The data indicates the potential for this class of compounds to act as antioxidants.
Immunomodulatory Effects on T Cell Proliferation and TNF-α Production
The immune system plays a dual role in disease, and compounds that can modulate its response are of great therapeutic interest. While direct studies on this compound are not available, research on structurally related quinazoline derivatives has shed light on their potential immunomodulatory effects, particularly concerning T cell proliferation and the production of tumor necrosis factor-alpha (TNF-α).
A study on quinazoline derivatives identified compounds with dual inhibitory activity against both TNF-α production and T cell proliferation. One compound, featuring a piperazine (B1678402) ring at the C(7)-position of the quinazoline ring, was found to be particularly potent. The nature of the N-substituent on the piperazine ring was shown to be a key determinant for the inhibition of TNF-α production.
Furthermore, spiro-fused indoline-quinazoline hybrids have been investigated as inhibitors of TNF-α-mediated inflammation. researchgate.net Certain compounds from this class demonstrated significant in vivo anti-inflammatory effects, which were correlated with a reduction in TNF-α levels. researchgate.net These findings suggest that the quinazoline scaffold can be a valuable template for the development of novel anti-inflammatory agents that target the TNF-α pathway.
Table 3: Immunomodulatory Effects of Quinazoline Analogues Specific quantitative data on T cell proliferation and TNF-α inhibition for a series of compounds were not available in the provided search results to create a detailed interactive table with IC50 values.
| Compound Class | Biological Effect | Key Findings | Reference |
|---|---|---|---|
| Quinazoline derivatives | Inhibition of TNF-α production and T cell proliferation | A piperazine substituent at the C(7)-position enhanced inhibitory activity. | |
| Spiro-fused indoline-quinazoline hybrids | Inhibition of TNF-α-mediated inflammation | Significant in vivo anti-inflammatory effects and reduction of TNF-α levels. | researchgate.net |
This table summarizes the reported immunomodulatory activities of quinazoline analogues, indicating their potential to modulate T cell responses and TNF-α production.
Advanced Research Directions and Future Perspectives for Benzo F Pyrimido 5,4 H Quinazoline Chemistry
Rational Design and Synthesis of Novel Scaffolds with Tuned Biological Activities
The rational design of novel bioactive compounds is a cornerstone of modern medicinal chemistry. The benzo[f]pyrimido[5,4-h]quinazoline framework, as an analogue of biologically validated quinazolines, is a promising starting point for creating next-generation therapeutics. Future research will likely focus on the strategic functionalization of this scaffold to fine-tune its interaction with specific biological targets.
One established strategy involves molecular hybridization, where the core scaffold is covalently linked to other pharmacophores to create a single molecule with enhanced or synergistic activity. nih.gov For instance, combining a quinazolinone unit with a pyrazole (B372694) carboxamide fragment has been shown to produce potent antifungal agents. nih.gov This approach could be applied to the this compound system to develop new classes of compounds targeting diseases like cancer or microbial infections. nih.govmdpi.com Research into quinazolinone derivatives has already yielded compounds with significant activity against biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa, a critical factor in antibiotic resistance. mdpi.com
Table 1: Examples of Designed Quinazoline (B50416) Analogues and Their Biological Activities
| Derivative Class | Design Strategy | Target/Activity | Reference |
|---|---|---|---|
| Quinazolinone-Pyrazole Hybrids | Molecular Hybridization | Antifungal (Rhizoctonia solani) | nih.gov |
| Substituted 4-Quinazolinones | Virulence Factor Inhibition | Anti-biofilm (Pseudomonas aeruginosa) | mdpi.com |
| Thiazolo[5,4-f]quinazolines | Shape Modulation (Angular) | Kinase Inhibition (DYRK1A) | researchgate.net |
| Thioalkylated Benzo[g]quinazolines | Scaffold Functionalization | Antiviral (Human Rotavirus Wa strain) | nsf.gov |
Exploration in Materials Science for Advanced Electronic and Optical Applications
Polycyclic aromatic heterocycles are of growing interest in materials science due to their unique photophysical and electronic properties. The extended π-conjugated system of this compound suggests its potential for use in organic electronics and photonics.
Research on analogous benzo[f]quinazoline-1,3(2H,4H)-diones has revealed that these compounds exhibit significant photoluminescence. beilstein-journals.org The absorption and emission wavelengths, as well as the fluorescence quantum yields, can be systematically tuned by introducing different functional groups onto the scaffold. beilstein-journals.org For example, the presence of an electron-donating N,N-dimethylamino group can lead to a bathochromic (red) shift in the emission spectrum and a dramatically increased quantum yield, reaching as high as 71%. beilstein-journals.org This tunability is a critical feature for developing new organic light-emitting diode (OLED) materials or fluorescent probes.
Beyond single molecules, incorporating such heterocyclic units into larger polymeric structures is a promising direction. Polymers containing the related pyrimido[4,5-g]quinazoline-4,9-dione moiety have been synthesized and successfully used as the active layer in organic thin-film transistors (OTFTs). researchgate.net These materials have demonstrated good thermal stability and respectable hole mobilities, proving their applicability in electronic devices. researchgate.net Future research will focus on synthesizing polymers based on the this compound core to explore their charge transport characteristics and stability for next-generation flexible electronics. researchgate.net
Table 2: Photophysical Properties of Substituted Benzo[f]quinazoline-1,3(2H,4H)-dione Derivatives
| Compound | Key Substituent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Quantum Yield (Φ) [%] | Reference |
|---|---|---|---|---|---|
| 5a | p-tolyl | 344 | 431 | 12 | beilstein-journals.org |
| 5d | N,N-dimethylaniline | 417 | 530 | 71 | beilstein-journals.org |
| 5f | N,N-dimethylaniline | 409 | 525 | 51 | beilstein-journals.org |
| 5g | Phenyl | 344 | 430 | 13 | beilstein-journals.org |
| 5h | Hydroxy | 405 | 521 | 8 | beilstein-journals.org |
| 5i | Benzothiophene | 362 | 441 | 3 | beilstein-journals.org |
Data extracted from studies on benzo[f]quinazoline-1,3(2H,4H)-diones, which serve as a model for the potential properties of the core scaffold. beilstein-journals.org
Development of this compound Analogues as Ligands for Organometallic Catalysis
While the synthesis of quinazoline scaffolds often employs transition metal catalysts, a compelling future direction is the use of the quinazoline derivatives themselves as ligands to control catalytic reactions. mdpi.commdpi.com The multiple nitrogen atoms in the this compound structure make it an excellent candidate for a polydentate ligand, capable of coordinating to a metal center and influencing its reactivity and selectivity.
Although direct application of this specific scaffold as a ligand is a nascent field, research on other nitrogen-rich heterocycles provides a strong precedent. beilstein-journals.org Pharmaceutical compound libraries, rich in diverse heterocycles, have been successfully "mined" to discover new and effective ligands for challenging nickel-catalyzed cross-coupling reactions. beilstein-journals.org This demonstrates that complex, drug-like scaffolds can outperform traditional ligands in certain applications.
Nitrogen heterocycles like thiazoles and imidazoles are known to form N-heterocyclic carbene (NHC) complexes with metals like rhodium, which are highly effective catalysts. The this compound core could potentially serve as a precursor for novel NHC ligands. Furthermore, the large, rigid, and aromatic nature of the scaffold could be exploited to influence catalyst performance through non-covalent interactions, such as π-stacking with aromatic substrates, which has been shown to affect reaction kinetics and catalyst stability. Designing and synthesizing chiral versions of these ligands could also open pathways for new asymmetric catalytic transformations.
Interdisciplinary Research Integrating Synthetic Chemistry, Computational Chemistry, and Biological Evaluation
The efficient discovery of novel functional molecules increasingly relies on an interdisciplinary approach that combines computational modeling, chemical synthesis, and biological testing in a synergistic loop. This integrated workflow is particularly well-suited for exploring the potential of the this compound scaffold.
Future research will heavily leverage computational chemistry, such as molecular docking studies, to predict how different analogues of the core structure might bind to specific protein targets like bacterial enzymes or viral proteins. mdpi.comnsf.gov For example, docking studies have been used to guide the design of quinazolinone derivatives that inhibit the P. aeruginosa quorum-sensing receptor PqsR, a key regulator of biofilm formation. mdpi.com Similarly, computational models have helped rationalize the antiviral activity of benzo[g]quinazoline (B13665071) derivatives against the human rotavirus. nsf.gov
These in silico predictions will guide synthetic chemists in prioritizing which specific derivatives to synthesize. The synthesized compounds can then be subjected to biological evaluation to validate the computational models. This iterative cycle—where computational predictions guide synthesis and experimental results refine the models—accelerates the discovery process, saving time and resources while increasing the likelihood of identifying potent and selective functional molecules.
Addressing Scalability and Efficiency in Preparative Methodologies
For any promising compound to move from laboratory curiosity to practical application, its synthesis must be efficient, scalable, and cost-effective. A key future perspective for this compound chemistry is the development of improved preparative methods that address these challenges.
Current synthetic routes often rely on multi-step sequences involving palladium-catalyzed cross-coupling reactions followed by acid-mediated cyclization. beilstein-journals.org While effective, optimizing these reactions is crucial. For instance, careful selection of the Brønsted acid catalyst and reaction time was shown to improve the yield of a key cyclization step from a difficult-to-separate mixture to a near-quantitative 99%. beilstein-journals.org
Future work will explore more advanced and sustainable synthetic strategies. This includes the development of one-pot or telescopic protocols, where multiple reaction steps are performed in a single vessel without isolating intermediates, saving time, solvents, and energy. The exploration of novel reaction pathways, such as photochemical 6π-electrocyclization, could provide alternative and efficient routes to the core structure. Furthermore, replacing precious metal catalysts like palladium with more abundant and less toxic base metals such as copper, iron, or manganese is a major goal in green chemistry and will be a significant focus for the synthesis of these and related heterocycles. mdpi.com The development of metal- and solvent-free conditions represents an ultimate goal for minimizing waste and environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
